![molecular formula C18H18ClNO3 B4303228 4-(4-chlorophenyl)-N-[1-(4-hydroxyphenyl)ethyl]-4-oxobutanamide](/img/structure/B4303228.png)
4-(4-chlorophenyl)-N-[1-(4-hydroxyphenyl)ethyl]-4-oxobutanamide
Overview
Description
4-(4-chlorophenyl)-N-[1-(4-hydroxyphenyl)ethyl]-4-oxobutanamide, commonly known as TPCA-1, is a small molecule inhibitor that has gained significant attention in the field of cancer research due to its potential therapeutic applications. TPCA-1 was first synthesized in 2009 and has since been extensively studied for its mechanism of action and its ability to inhibit various signaling pathways involved in cancer development and progression.
Mechanism of Action
TPCA-1 exerts its inhibitory effect on the NF-κB pathway by binding to the catalytic subunit of the inhibitor of κB kinase (IKK) complex, which is responsible for the phosphorylation and subsequent degradation of the inhibitor of κB (IκB) proteins. IκB proteins are responsible for sequestering the NF-κB proteins in the cytoplasm, preventing their translocation to the nucleus and subsequent activation of target genes. By inhibiting the activity of the IKK complex, TPCA-1 prevents the phosphorylation and subsequent degradation of IκB proteins, leading to the sequestration of NF-κB proteins in the cytoplasm and inhibition of their transcriptional activity.
Biochemical and Physiological Effects:
In addition to its inhibitory effect on the NF-κB pathway, TPCA-1 has been shown to exhibit anti-inflammatory and anti-angiogenic properties. It has been shown to inhibit the production of various pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), and to inhibit the formation of new blood vessels, which are essential for tumor growth and metastasis.
Advantages and Limitations for Lab Experiments
One of the main advantages of TPCA-1 is its specificity for the IKK complex, which makes it a valuable tool for studying the NF-κB pathway in vitro and in vivo. However, one of the limitations of TPCA-1 is its relatively low solubility, which can make it difficult to administer in vivo. Additionally, TPCA-1 has been shown to exhibit cytotoxic effects at high concentrations, which can limit its use in certain experimental settings.
Future Directions
For research include investigating the optimal dosing and administration strategies for TPCA-1, as well as identifying potential biomarkers that can predict patient response to treatment. Additionally, further studies are needed to investigate the potential synergistic effects of TPCA-1 with other chemotherapeutic agents and to explore its potential applications in other disease settings, such as autoimmune disorders and inflammatory diseases.
Scientific Research Applications
TPCA-1 has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of the nuclear factor kappa B (NF-κB) pathway, which is a key regulator of inflammation and cell survival. NF-κB is known to be overexpressed in various cancers and is involved in cancer cell proliferation, invasion, and metastasis. By inhibiting the NF-κB pathway, TPCA-1 has been shown to induce apoptosis and inhibit the growth of various cancer cell lines.
properties
IUPAC Name |
4-(4-chlorophenyl)-N-[1-(4-hydroxyphenyl)ethyl]-4-oxobutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO3/c1-12(13-4-8-16(21)9-5-13)20-18(23)11-10-17(22)14-2-6-15(19)7-3-14/h2-9,12,21H,10-11H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBXULGCDVRBIAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)O)NC(=O)CCC(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



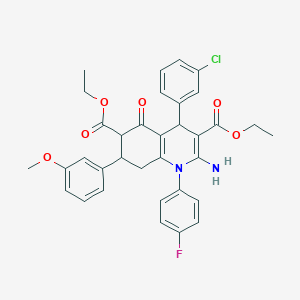
![4-phenyl-1-(5-{[3-(trifluoromethyl)benzyl]thio}-1,3,4-thiadiazol-2-yl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B4303164.png)
![1-[5-(benzylthio)-1,3,4-thiadiazol-2-yl]-4-(2-thienyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B4303172.png)
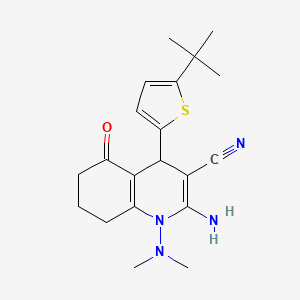
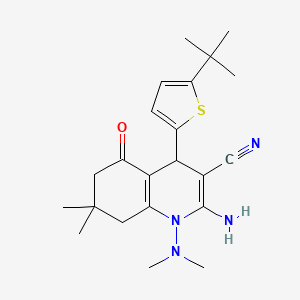
![2-[(3-oxo-5-phenylcyclohex-1-en-1-yl)amino]benzonitrile](/img/structure/B4303214.png)
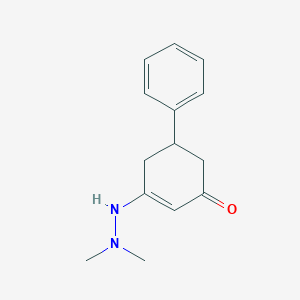
![3-{[2-(dimethylamino)ethyl]amino}-5-phenylcyclohex-2-en-1-one](/img/structure/B4303224.png)
![N-[1-(4-hydroxyphenyl)ethyl]-4-oxo-4-phenylbutanamide](/img/structure/B4303236.png)
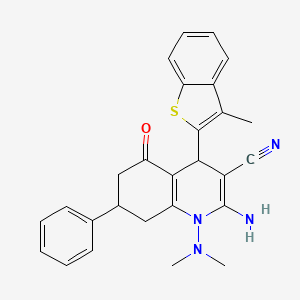
![N-[1-(4-hydroxyphenyl)ethyl]-4-(4-methoxyphenyl)-4-oxobutanamide](/img/structure/B4303254.png)
![N,N-dibenzyl-5-chloro-4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4303259.png)
![1-{5-[(2-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-4-phenyl-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B4303262.png)
![9-(2-furyl)-7-phenyl-3-[2-(trifluoromethyl)phenyl]pyrido[3',2':4,5]thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B4303267.png)